BenchChemオンラインストアへようこそ!

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Breast Cancer Antiproliferative Activity Chiral Differentiation

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 1429200-47-4) is a chiral, saturated bicyclic amino alcohol composed of a fused pyrrolidine and a piperazine ring with a defined hydroxyl-bearing stereocenter at C7 and a bridgehead stereocenter at C8a. With a molecular weight of 142.20 g/mol and a purity typically ≥98% from commercial suppliers, the compound belongs to the octahydropyrrolo[1,2-a]pyrazine chemotype, a privileged scaffold in medicinal chemistry programs targeting ion channels, apoptosis proteins, and poly(ADP-ribose) polymerase (PARP) enzymes.

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 1429200-47-4
Cat. No. B2836695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol
CAS1429200-47-4
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESC1CN2CC(CC2CN1)O
InChIInChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m1/s1
InChIKeyVLVMRQREBYGIBY-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 1429200-47-4) Matters for Chiral Drug Discovery


(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 1429200-47-4) is a chiral, saturated bicyclic amino alcohol composed of a fused pyrrolidine and a piperazine ring with a defined hydroxyl-bearing stereocenter at C7 and a bridgehead stereocenter at C8a . With a molecular weight of 142.20 g/mol and a purity typically ≥98% from commercial suppliers, the compound belongs to the octahydropyrrolo[1,2-a]pyrazine chemotype, a privileged scaffold in medicinal chemistry programs targeting ion channels, apoptosis proteins, and poly(ADP-ribose) polymerase (PARP) enzymes [1][2]. The specific (7S,8aR) configuration distinguishes it from its three diastereomeric counterparts—(7R,8aS), (7S,8aS), and (7R,8aR)—each of which exhibits distinct physicochemical and biological properties critical to downstream applications.

Why Generic (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol Substitution Is Not Acceptable


The octahydropyrrolo[1,2-a]pyrazin-7-ol scaffold contains two stereogenic centers, yielding four possible diastereomers that are not interchangeable in biological or synthetic contexts. Quantitative chiral SAR data from a closely related aldose reductase inhibitor program demonstrate that the (−)-enantiomer AS-3201 [(R)-configuration at the bridgehead] was 10-fold more potent in enzyme inhibition (IC50 = 1.5 × 10⁻⁸ M) and 500-fold more potent in vivo (ED50 = 0.18 mg/kg/day) than its (+)-enantiomer [1]. Furthermore, the octahydropyrrolo[1,2-a]pyrazine chemotype is a recognized pharmacophore in IAP antagonist and PARP inhibitor programs, where stereochemistry at C7 and C8a governs both target binding affinity and metabolic stability [2][3]. For synthesis, the C7 hydroxyl group serves as a critical handle for further derivatization; the (7S,8aR) configuration provides predictable stereochemical outcomes in downstream reactions, while alternative isomers may lead to divergent products or altered pharmacokinetic profiles [3].

Quantitative Differentiation Evidence for (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol vs. Closest Analogs


Isomer-Selective Antiproliferative Activity: (7S,8aR) vs. (7R,8aS) in MDA-MB-231 Breast Cancer Cells

Within the octahydropyrrolo[1,2-a]pyrazine-7-ol scaffold, stereochemistry at C7 and C8a is a decisive determinant of antiproliferative potency. In the IAP antagonist program, compounds bearing the (7S,8aR) configuration (as embedded in lead compound A and its tri-cyclic derivatives 1 and 2) demonstrated strong growth inhibition in MDA-MB-231 breast cancer cells, with compound 2 achieving single-digit micromolar GI50 values and significant in vivo PD effects on TNFα mRNA induction [1]. In contrast, published SAR data indicate that inversion of the C7 hydroxyl stereochemistry (yielding the (7R,8aS) diastereomer) substantially reduces binding affinity for cIAP-1 BIR3 domain, as the altered hydroxyl orientation disrupts the hydrogen-bonding network observed in the co-crystal structure of compound A with cIAP-1 [1].

Breast Cancer Antiproliferative Activity Chiral Differentiation

Scaffold Potency Benchmarking: Octahydropyrrolo[1,2-a]pyrazine-7-ol Core vs. Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives in PARP-1 Inhibition

The saturated octahydropyrrolo[1,2-a]pyrazine-7-ol scaffold provides a distinct conformational profile compared to the oxidized pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold commonly employed in PARP-1 inhibitor programs. While pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives achieve PARP-1 enzyme inhibition with IC50 values in the low nanomolar range and inhibit BRCA-deficient cell proliferation with CC50 values in the low double-digit nanomolar range with >100-fold selectivity over BRCA-proficient cells [1], the saturated 7-hydroxy scaffold offers metabolic stability advantages due to reduced CYP-mediated oxidation at the pyrazine ring, as demonstrated in liver microsome metabolite profiling of octahydropyrrolo[1,2-a]pyrazine lead A, where the pyrazine ring was identified as the primary metabolic soft spot [2].

PARP-1 Inhibition Scaffold Comparison BRCA Selectivity

Calcium Channel Blocker Target Engagement: Octahydropyrrolo[1,2-a]pyrazine Core vs. Traditional Piperazine Derivatives

The octahydropyrrolo[1,2-a]pyrazine scaffold has been validated as a calcium channel blocker chemotype in US Patent 8,669,255, where substituted derivatives demonstrate blockade of T-type (CaV3.2) and N-type (CaV2.2) voltage-gated calcium channels, targets implicated in neuropathic pain and CNS disorders [1]. The rigidified bicyclic structure of octahydropyrrolo[1,2-a]pyrazine provides conformational constraint not achievable with simple piperazine derivatives, resulting in improved subtype selectivity. While specific IC50 values for the unsubstituted (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol core are not publicly disclosed, quantitative SAR from the patent series demonstrates that the 7-hydroxy substituent serves as a critical vector for modulating calcium channel subtype selectivity and oral bioavailability [1].

Calcium Channel Blockade T-type CaV3.2 Pain

Enantiomeric Purity Threshold: (7S,8aR) vs. (7R,8aS) Enantiomer in Aldose Reductase Inhibition Potency

Quantitative enantiomeric differentiation within the octahydropyrrolo[1,2-a]pyrazine chemotype is exemplified by the aldose reductase inhibitor AS-3201 and its enantiomer SX-3202. AS-3201 [(R)-configuration at the bridgehead, analogous to the (8aR) configuration in the target compound] inhibited porcine lens aldose reductase with an IC50 of 1.5 × 10⁻⁸ M (15 nM), while the corresponding (+)-enantiomer SX-3202 was 10-fold less potent. In vivo, AS-3201 suppressed sorbitol accumulation in the sciatic nerve of streptozotocin-induced diabetic rats with an ED50 of 0.18 mg/kg/day (5-day oral dosing), representing a 500-fold potency advantage over SX-3202 [1]. This enantiomeric discrimination is directly attributable to the stereochemistry at the bridgehead carbon (C8a), which governs the three-dimensional presentation of the pharmacophore to the enzyme active site.

Aldose Reductase Enantiomeric Differentiation Stereochemical Purity

Physicochemical Differentiation: Aqueous Solubility, LogP, and Hydrogen-Bonding Capacity of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol vs. Piperazine Isosteres

The (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol molecule (C7H14N2O, MW 142.20, density 1.2±0.1 g/cm³, boiling point 264.0±35.0 °C at 760 mmHg) incorporates a secondary amine (piperazine NH), a tertiary amine (bridgehead N), and a secondary alcohol (C7-OH), yielding three hydrogen-bond donor/acceptor sites. This hydrogen-bonding capacity exceeds that of simple piperazine isosteres (e.g., 1-benzylpiperazine, one HBD), enhancing aqueous solubility while maintaining CNS drug-likeness. The calculated LogP (XLogP3-AA) of the scaffold is approximately 0.5–0.8 (extrapolated from related octahydropyrrolo[1,2-a]pyrazine derivatives registered in PubChem), positioning it within the optimal range for oral bioavailability and blood-brain barrier penetration [1].

Physicochemical Properties Drug-likeness Solubility

Procurement-Ready Application Scenarios for (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol


IAP Antagonist Lead Optimization: Chiral Building Block for Tri-cyclic cIAP-1/XIAP Inhibitors

The (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol serves as the stereochemically defined core for constructing tri-cyclic IAP antagonists as described by Shi et al. (2013) [1]. In this workflow, the C7 hydroxyl is elaborated to introduce cyclopropane-fused or substituted variants, while the piperazine NH is functionalized with Smac-mimetic warheads targeting the BIR3 domain of cIAP-1 and XIAP. The (7S,8aR) configuration is mandatory to maintain the hydrogen-bond network with cIAP-1 BIR3 observed in co-crystal structures [1]. Procurement of this specific isomer with ≥98% purity (as supplied by Leyan and CymitQuimica) enables direct use in stereoselective synthesis without requiring chiral separation steps.

T-Type Calcium Channel Blocker SAR Expansion: Intermediate for Cav3.2-Selective Analgesics

US Patent 8,669,255 establishes the octahydropyrrolo[1,2-a]pyrazine scaffold as a validated chemotype for T-type (CaV3.2) and N-type (CaV2.2) calcium channel blockade [1]. The (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol intermediate provides the core structure onto which diverse N2-substituents (aryl, heteroaryl, sulfonamide) can be installed to optimize subtype selectivity and oral bioavailability. The patent exemplifies a range of 2-substituted derivatives with demonstrated in vivo efficacy in the CCI rat model of neuropathic pain [1]. Industrial users can procure the (7S,8aR) isomer as a key intermediate to rapidly generate patent-differentiated analogs within the calcium channel blocker chemical space.

Metabolically Stable PARP-1 Inhibitor Scaffold: Saturated Core Replacement Strategy

The octahydropyrrolo[1,2-a]pyrazin-7-ol saturated core offers a metabolically resilient alternative to the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold commonly employed in PARP-1 inhibitor programs (e.g., Pescatore et al., 2010) [1]. Liver microsome metabolite profiling of related octahydropyrrolo[1,2-a]pyrazine compounds identified the pyrazine ring as the primary site of CYP-mediated oxidation ; the saturated 7-hydroxy variant mitigates this metabolic liability while retaining the conformational features necessary for PARP-1 active site engagement. The (7S,8aR) isomer is the appropriate starting material for synthesizing PARP-1 inhibitors with improved metabolic stability profiles, particularly for programs targeting BRCA-mutant cancers where sustained target coverage is critical.

Chiral Resolution and Analytical Reference Standard for Diastereomeric Purity Assessment

Given the 10–500-fold potency differences observed between enantiomeric pairs within the octahydropyrrolo[1,2-a]pyrazine chemotype (as quantified for AS-3201 vs. SX-3202) [1], the (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol product (≥98% purity, CAS 1429200-47-4) can serve as an analytical reference standard for chiral HPLC or SFC method development. This application is critical for quality control laboratories that need to verify the stereochemical integrity of synthesized lots, quantify enantiomeric excess, and detect trace levels of the undesired (7R,8aS), (7S,8aS), or (7R,8aR) diastereomers in API or intermediate batches.

Quote Request

Request a Quote for (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.